![molecular formula C11H8BrN3 B13706743 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 2-aminobenzimidazole and 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetal can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Applications De Recherche Scientifique
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiproliferative effects against cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies exploring the structure-activity relationships of pyrimidine derivatives, contributing to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . By binding to this pathway, the compound can induce apoptosis in cancer cells, thereby exerting its antiproliferative effects.
Comparaison Avec Des Composés Similaires
Indeno[1,2-d]thiazolo[3,2-a]pyrimidine: This compound shares a similar core structure and has been studied for its antiproliferative effects against lung carcinoma.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused pyrimidine ring and exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C11H8BrN3 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
9-bromo-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN3/c12-8-3-1-2-6-4-7-5-14-11(13)15-10(7)9(6)8/h1-3,5H,4H2,(H2,13,14,15) |
Clé InChI |
HDLISMUPRGZVNW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)Br)C3=NC(=NC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


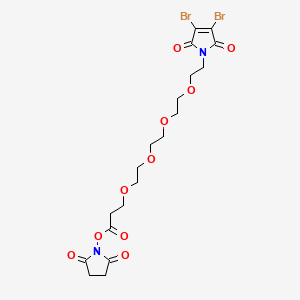

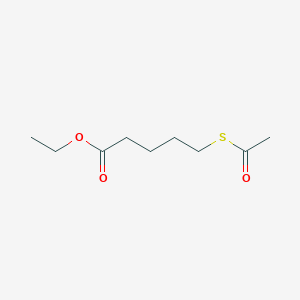
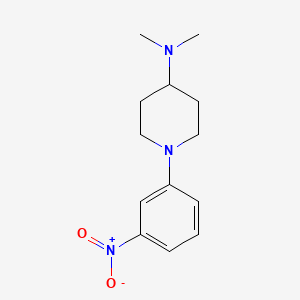
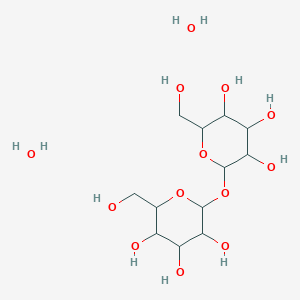

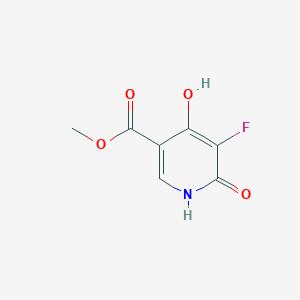


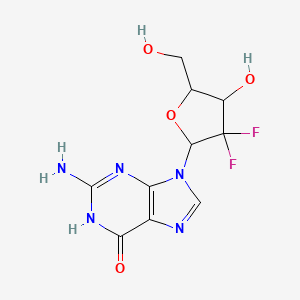


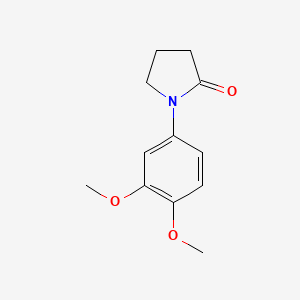
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
